molecular formula C3H7NOS B13907512 2-Mercaptopropanamide

2-Mercaptopropanamide

Cat. No.: B13907512
M. Wt: 105.16 g/mol
InChI Key: YDBVCFUMMUNSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercaptopropanamide is a chemical compound of significant interest in medicinal and biochemical research. Compounds featuring a mercapto (thiol) group adjacent to an amide functionality are frequently investigated as key intermediates and active scaffolds in drug discovery. Research into structurally similar β-mercapto-propanamide derivatives has highlighted their potential as potent inhibitors of metalloprotease enzymes, such as neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE), making them valuable tools for studying cardiovascular diseases including hypertension and congestive heart failure . The thiol group is instrumental for coordinating with zinc atoms in the active sites of these enzymes, thereby modulating their activity. This compound is provided as a high-purity solid for research applications only. It is intended for use in laboratory settings by qualified scientists for in vitro studies. Our 2-Mercaptopropanamide is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols, as is standard for sulfur-containing compounds.

Properties

IUPAC Name

2-sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-2(6)3(4)5/h2,6H,1H3,(H2,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVCFUMMUNSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Mercaptopropionic Acid Derivatives

A common approach involves starting from 2-mercaptopropionic acid or its esters, followed by amidation to form 2-mercaptopropanamide.

  • Example: Continuous flow amidation of 3-mercaptopropionic acid to 3-mercaptopropanamide

    A study using intensified continuous flow technology demonstrated the conversion of 3-mercaptopropionic acid to 3-mercaptopropanamide with a 68% isolated yield and 87% purity. The reaction involved ammonia treatment under controlled temperature and residence time, enabling efficient scale-up and process intensification (Table 1).

    Parameter Condition Result
    Temperature 50 °C Optimal amidation
    Residence time 60 min Efficient conversion
    Yield 68% Isolated product
    Purity 87% Confirmed by NMR
  • Reaction Scheme:

    $$
    \text{3-Mercaptopropionic acid} + \text{NH}_3 \rightarrow \text{3-Mercaptopropanamide}
    $$

    This method emphasizes mild reaction conditions and continuous processing for scalability.

Preparation via Halogenated Precursors and Thiol Substitution

Another approach involves halogenated propionic acid derivatives undergoing nucleophilic substitution with sulfur nucleophiles:

  • Patent CN1931836A describes a multi-step process starting from 2-chloropropionic acid sodium salt reacting with sulfothiorine to form sodium 2-mercaptopropionate. Subsequent acidification and reduction with zinc powder yield 2-mercaptopropionic acid, which can be amidated to 2-mercaptopropanamide. Key steps include refluxing at 100-110 °C and extraction with toluene to isolate the product.
Step Conditions Outcome
Halogen substitution 2-chloropropionic acid + sulfothiorine Sodium 2-mercaptopropionate formed
Acidification Acid added, reflux at 70-75 °C for 1 h, then 100-110 °C for 3 h 2-Mercaptopropionic acid generated
Reduction Zinc powder at 30 °C, then 75 °C for 0.5 h Dithio dipropyl acid reduced to mercaptopropionic acid
Extraction & distillation Toluene extraction, vacuum distillation at 101-103 °C Purified 2-mercaptopropionic acid obtained

This method is notable for its high yield and ability to reduce byproducts via zinc reduction.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Continuous flow amidation 3-Mercaptopropionic acid NH3, 50 °C, 60 min 68 87 Scalable, mild conditions
Halogen substitution & reduction 2-Chloropropionic acid sodium Sulfothiorine, acidification, Zn reduction, reflux ~70-75* Not specified Multi-step, high purity via distillation
Thiol introduction on amide Amide derivatives Reduction with TCEP or substitution Not specified Not specified Used for functionalized derivatives

*Yield approximated based on patent data.

Analytical Characterization and Purity

  • NMR Spectroscopy: 1H-NMR and 13C-NMR are routinely used to confirm chemical structure and purity. For example, 3-mercaptopropanamide shows characteristic proton signals at δ 2.31 and 2.58 ppm for methylene groups and amide protons at δ 6.82 and 7.30 ppm.

  • Purity Assessment: Purity is typically assessed by NMR integration and chromatographic methods, with reported purities ranging from 87% to 90% in optimized methods.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-mercapto- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Amines

    Substitution: Thioethers

Scientific Research Applications

Propanamide, 2-mercapto- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propanamide, 2-mercapto- involves its interaction with molecular targets through its thiol and amide groups. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Mercaptopyrimidine

  • Structure : A heterocyclic compound with a pyrimidine ring and a thiol group.
  • Molecular Formula : C₄H₄N₂S; Molecular Weight : 112.15 g/mol .
  • Key Properties : Higher melting point (230°C, decomposition) compared to 2-mercaptopropanamide, likely due to aromatic stabilization.
  • Applications : Used as a ligand in coordination chemistry and in nucleoside analog synthesis .

Mercaptosuccinic Acid

  • Structure : A dicarboxylic acid with a central thiol group.
  • Molecular Formula : C₄H₆O₄S; Molecular Weight : 150.15 g/mol .
  • Key Properties : Melting point of 154°C; functions as a chelating agent and antioxidant.
  • Applications : Pharmaceutical excipient and inhibitor of metalloenzymes .

3-Mercapto-N-(2-mercaptoethyl)propanamide

  • Structure : A diamide with two thiol groups.
  • Molecular Formula: C₅H₁₁NOS₂; Molecular Weight: 165.28 g/mol .
  • Applications : Investigated in polymer chemistry and heavy-metal detoxification .

N-(2-Amino-2-oxoethyl)-2-mercaptopropanamide

  • Structure: 2-Mercaptopropanamide derivative with an amino-oxoethyl substituent.
  • Molecular Formula : C₅H₁₀N₂O₂S; Molecular Weight : 162.21 g/mol .
  • Key Properties : Higher polarity (PSA = 115.47 Ų) due to the amide and urea-like groups; boiling point of 445.9°C .

Data Tables

Table 1: Physicochemical Properties of 2-Mercaptopropanamide and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Mercaptopropanamide* C₃H₇NOS 105.16 Not reported Thiol, amide
2-Mercaptopyrimidine C₄H₄N₂S 112.15 230 (dec.) Thiol, pyrimidine
Mercaptosuccinic Acid C₄H₆O₄S 150.15 154 Thiol, carboxylic acid
3-Mercapto-N-(2-mercaptoethyl)propanamide C₅H₁₁NOS₂ 165.28 Not reported Dual thiols, amide
N-(2-Amino-2-oxoethyl)-2-mercaptopropanamide C₅H₁₀N₂O₂S 162.21 Not reported Thiol, amide, urea-like

*Estimated values based on structural analogs.

Detailed Research Findings

  • 2-Mercaptopyrimidine : Used in coordination complexes with transition metals (e.g., platinum), showing antitumor activity in preclinical models .
  • Mercaptosuccinic Acid : Demonstrated efficacy in inhibiting glutathione reductase, a target in parasitic infections .
  • N-(2-Amino-2-oxoethyl)-2-mercaptopropanamide: Synthesized and tested in a 1981 study for its effects on hepatic enzymes, suggesting modulatory effects on cytochrome P450 systems .
  • 3-Mercapto-N-(2-mercaptoethyl)propanamide : Explored in chelating therapies for mercury poisoning due to high thiol content .

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